molecular formula C19H16N4OS2 B2554220 4-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1797285-95-0

4-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2554220
CAS No.: 1797285-95-0
M. Wt: 380.48
InChI Key: JLMPHSVIJUEYFW-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a novel, multi-substituted thiazole derivative offered for research purposes. Thiazole rings are recognized as privileged scaffolds in medicinal chemistry due to their widespread presence in biologically active molecules . This compound features a complex structure with two thiazole moieties and a pyrrole group, making it a valuable intermediate for exploring new chemical space in drug discovery. Core Research Applications & Value: This compound is primarily of interest in early-stage drug discovery and pharmacological research. Its structural features are commonly associated with compounds that exhibit activity against various biological targets. Specifically, similar thiazole-based molecules have been investigated as potential kinase inhibitors (e.g., targeting CDK9 for cancer research) and as tubulin polymerization inhibitors , which can disrupt cell division in cancer cells . The presence of the 2-(1H-pyrrol-1-yl)thiazole motif suggests potential for interaction with enzyme active sites, making it a candidate for high-throughput screening and hit-to-lead optimization campaigns. Handling & Compliance: This product is labeled 'For Research Use Only' and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

4-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS2/c1-12-17(26-19(20-12)23-9-5-6-10-23)18(24)22-15-8-4-3-7-14(15)16-11-25-13(2)21-16/h3-11H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMPHSVIJUEYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=CC=C3C4=CSC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a thiazole derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes thiazole and pyrrole moieties, which are known for their diverse biological activities. The IUPAC name reflects its intricate arrangement of functional groups, contributing to its pharmacological potential.

Target Pathways:
Thiazole derivatives, including this compound, typically exert their effects through multiple biological pathways. They have been shown to interact with various enzymes and receptors, influencing processes such as cell proliferation and apoptosis.

Biochemical Pathways:
Research indicates that thiazole compounds can modulate signaling pathways associated with cancer progression and inflammation. For instance, they may inhibit specific kinases or transcription factors that are crucial for tumor growth.

Biological Activities

The biological activities of this compound have been evaluated in several studies:

  • Anticancer Activity:
    • Studies have demonstrated that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds similar to this one have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cells .
  • Antimycobacterial Activity:
    • This compound has also been investigated for its efficacy against Mycobacterium tuberculosis. In vitro studies revealed promising results with minimal inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth .

Case Studies and Research Findings

A selection of research findings highlights the biological activity of related thiazole compounds:

StudyCompound TestedBiological ActivityIC50/MIC Values
Thiazole DerivativesAnticancer (MCF-7)IC50 = 5.36 µg/mL
Pyrrolyl ThiadiazolesAntimycobacterialMIC = 12.5 μg/mL
Thiazole-Based DrugsVarious ActivitiesVaries by structure

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Preliminary studies suggest that it has moderate solubility profiles, which may influence its bioavailability and efficacy in vivo.

Scientific Research Applications

Research indicates that compounds with thiazole and pyrrole moieties exhibit diverse biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antimicrobial properties against various bacterial strains and fungi. For instance, studies have demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species .
  • Anticancer Activity : The compound has potential anticancer properties, particularly against breast cancer cell lines. In vitro studies have indicated that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Case Studies

Several studies highlight the applications of 4-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of synthesized thiazole derivatives against various bacterial strains. The results indicated that compounds similar to the target compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 µg/mL to 15 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    5eE. coli12 µg/mL
    5kS. aureus10 µg/mL
    5gP. aeruginosa15 µg/mL
  • Anticancer Screening :
    • In another study, thiazole derivatives were tested for their anticancer properties using the MCF7 breast cancer cell line. The results showed that certain derivatives significantly reduced cell viability, indicating their potential as therapeutic agents against breast cancer .
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to understand the binding interactions between thiazole derivatives and their biological targets. These studies provide insights into how structural modifications can enhance biological activity and selectivity towards cancer cells .

Q & A

(Basic) What are the standard synthetic routes for this compound?

The synthesis typically involves three key stages:

Thiazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones (e.g., chloroacetone) under basic conditions yields the 4-methylthiazole moiety.

Carboxamide linkage : Coupling the thiazole-carboxylic acid intermediate with 2-(2-methylthiazol-4-yl)aniline via carbodiimide-mediated amidation (e.g., EDCI/HOBt in DMF).

Pyrrole introduction : Paal-Knorr synthesis using 2,5-dimethoxytetrahydrofuran under acidic reflux (glacial acetic acid, 110°C, 2 hours) forms the 1H-pyrrole substituent .
Critical considerations : Anhydrous conditions for amidation, purification via silica gel chromatography (hexane/ethyl acetate), and intermediate characterization by NMR .

(Advanced) How can reaction conditions be optimized to improve yields during the coupling of thiazole and pyrrole moieties?

  • Solvent system : DMF at 80–100°C enhances solubility and reaction kinetics for amidation .
  • Catalyst ratio : 1.2 equivalents of EDCI/HOBt reduces side-product formation.
  • Pyrrole cyclization : Reflux in glacial acetic acid with 1.5 equivalents of 2,5-dimethoxytetrahydrofuran increases ring-closure efficiency.
  • Monitoring : Real-time HPLC (C18 column, acetonitrile/water gradient) identifies incomplete reactions early, allowing adjustments to increase yields by 20–30% .

(Basic) What spectroscopic techniques confirm the molecular structure?

  • ¹H/¹³C NMR : Assign peaks for thiazole protons (δ 7.2–8.1 ppm), pyrrole NH (δ 10.5 ppm), and carboxamide carbonyl (δ 165–170 ppm) .
  • FT-IR : Confirm amide C=O stretch (~1680 cm⁻¹) and pyrrole C-N absorption (~1500 cm⁻¹).
  • HPLC-MS : Verify molecular ion [M+H]⁺ and purity (>95%) using reverse-phase columns .

(Advanced) How to resolve discrepancies in reported ¹H NMR data for similar derivatives?

  • Standardized conditions : Use deuterated DMSO-d₆ or CDCl₃ with TMS as an internal reference.
  • Variable temperature NMR : Resolve overlapping peaks caused by rotational isomerism in the carboxamide group.
  • Comparative analysis : Cross-reference with crystallographic data (e.g., CCDC entries for analogous thiazole-carboxamides) to validate assignments .

(Basic) What in vitro assays are recommended for initial biological evaluation?

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria .

(Advanced) How to design experiments elucidating the compound’s mechanism of enzyme inhibition?

  • Binding studies : Surface plasmon resonance (SPR) to measure dissociation constants (KD) for target enzymes.
  • Kinetic analysis : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Crystallography : Co-crystallize the compound with the target enzyme (e.g., PDB deposition) to identify binding interactions .

(Basic) What stability factors must be controlled in physiological studies?

  • pH dependence : Test stability in buffers (pH 4–8) at 37°C over 24–72 hours.
  • Light sensitivity : Store solutions in amber vials to prevent photodegradation.
  • Oxidative stability : Add antioxidants (e.g., ascorbic acid) if thiol groups are present .

(Advanced) How to address contradictory activity data between cell-based and enzyme assays?

  • Membrane permeability : Measure logP (octanol/water partition) and use Caco-2 cell monolayers to assess absorption.
  • Metabolic stability : Incubate with liver microsomes to identify rapid degradation.
  • Off-target profiling : Utilize kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .

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